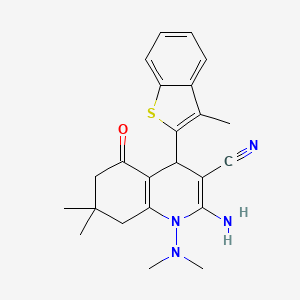![molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both pyrimidine and indole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.
Thioether Formation: The hydroxy group of the pyrimidine is then converted to a thioether using a thiol reagent under basic conditions.
Indole Attachment: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
科学的研究の応用
2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but differs in its functional groups and overall structure.
Uniqueness
2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to the combination of pyrimidine and indole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFJMMMGOHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)
![N-(2-ethoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5967783.png)
![N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967786.png)

![4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5967807.png)
![[6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methanone](/img/structure/B5967815.png)
![2-chloro-N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5967818.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B5967827.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-3-methylpiperidine](/img/structure/B5967831.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)

![[3-(3,4-dimethylanilino)piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B5967867.png)
![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![2-ethyl-3-phenyl-7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967878.png)
